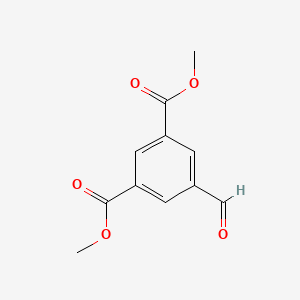
Dimethyl 5-formylisophthalate
Overview
Description
Dimethyl 5-formylisophthalate is an organic compound with the molecular formula C11H10O5. It is a derivative of isophthalic acid, where the carboxyl groups are esterified with methanol, and one of the aromatic hydrogen atoms is replaced by a formyl group. This compound is used in various chemical syntheses and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Dimethyl 5-formylisophthalate is an organic compound . .
Mode of Action
It is known that the compound can undergo reactions under certain conditions .
Biochemical Pathways
For instance, it can be used as an intermediate in the synthesis of dyes and high molecular weight polymers .
Pharmacokinetics
The compound is soluble in organic solvents such as alcohol, ether, and chlorinated hydrocarbons , which may influence its bioavailability.
Result of Action
It is known that the compound can be used in the synthesis of certain materials , suggesting that it may have a role in chemical reactions leading to the formation of these materials.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s reactions typically occur under anhydrous and anaerobic conditions, in solvents such as alcohol or ketone, and are facilitated by controlling the temperature and adding catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-formylisophthalate can be synthesized through several methods. One common method involves the reaction of dimethyl isophthalate with formic anhydride. This reaction typically occurs under anhydrous and oxygen-free conditions, using solvents such as alcohols or ketones. The reaction is facilitated by controlling the temperature and adding catalysts to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-formylisophthalate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic hydrogen atoms can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Dimethyl 5-carboxyisophthalate.
Reduction: Dimethyl 5-hydroxymethylisophthalate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl 5-formylisophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and resins, where it imparts specific properties to the final product
Comparison with Similar Compounds
Dimethyl 5-formylisophthalate can be compared with other similar compounds such as:
Dimethyl isophthalate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Dimethyl 5-hydroxymethylisophthalate: Contains a hydroxymethyl group instead of a formyl group, which affects its reactivity and applications.
Dimethyl 5-carboxyisophthalate:
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial applications.
Properties
IUPAC Name |
dimethyl 5-formylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOSLEHLXKSKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















